N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O3S2 and its molecular weight is 421.49. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing information from diverse sources, including experimental studies, structure-activity relationship (SAR) analyses, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Benzo[d]thiazole Moiety : A fused ring system that includes both a benzene ring and a thiazole.
- Carboxamide Group : This functional group enhances solubility and biological activity.
The molecular formula for this compound is C19H18N4O3S with a molecular weight of approximately 382.4 g/mol .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing benzo[d]thiazole and furan moieties. For instance, derivatives of benzothiazole have shown significant inhibitory effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) | A431, A549, H1299 | 1, 2, 4 | Induces apoptosis and cell cycle arrest |
This compound | Various | TBD | TBD |
The specific IC50 values for this compound are yet to be determined through experimental assays. However, its structural similarity to other effective compounds suggests potential efficacy against cancer.
Antimicrobial Activity
Compounds with thiazole rings have been reported to possess antimicrobial properties. For example, certain derivatives have demonstrated activity against various bacterial strains, indicating that the incorporation of the thiazole moiety may enhance antimicrobial efficacy .
Anti-inflammatory Effects
Research has indicated that furan-based compounds can exhibit anti-inflammatory properties. The presence of the furan ring in this compound may contribute to its ability to modulate inflammatory pathways, although specific studies on this compound are still required to confirm these effects.
Synthesis and Evaluation
In a recent study focused on synthesizing new benzothiazole derivatives, researchers evaluated the biological activity of several compounds. Among them, those with structural similarities to this compound were found to significantly inhibit tumor cell proliferation and reduce pro-inflammatory cytokine levels .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the thiazole and furan rings can significantly impact biological activity. For example:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Hydrophobic Substituents : May improve cell membrane permeability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c1-26-15-8-4-10-17-18(15)23-21(29-17)24(12-13-6-5-11-27-13)20(25)19-22-14-7-2-3-9-16(14)28-19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLEZLKRYHXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.